5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, thiophene, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, which are then coupled with the pyrimidine core through various organic reactions such as Mannich reactions and nucleophilic substitutions.
Furan and Thiophene Derivatives Preparation: The furan and thiophene derivatives are synthesized from their respective carboxylic acid hydrazides.
Coupling with Pyrimidine Core: The prepared furan and thiophene derivatives are then coupled with the pyrimidine core using Mannich reactions, where the furan and thiophene moieties are introduced into the pyrimidine structure through the reaction with formaldehyde and suitable amines.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene moieties, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new organic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene moieties allow it to engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially inhibiting or modulating their activity. The pyrimidine core may interact with nucleic acids or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound shares the furan moiety and exhibits similar biological activities.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol: Another compound with a furan moiety, known for its diverse pharmacological properties.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, are also comparable due to their similar electronic properties.
Uniqueness
The uniqueness of 5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its combination of furan, thiophene, and pyrimidine moieties, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C23H22N4O4S2 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
5-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-N-(4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O4S2/c1-16-7-9-17(10-8-16)25-22(28)21-20(13-24-23(26-21)33(2,29)30)27(14-18-5-3-11-31-18)15-19-6-4-12-32-19/h3-13H,14-15H2,1-2H3,(H,25,28) |
InChI Key |
LJGHHCOUJWKXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CS4)S(=O)(=O)C |
Origin of Product |
United States |
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